4-Propylchromane-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-propyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-7-13(12(14)15)8-9-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
MAKYCPKZGBKJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Alkyl-substituted Chromane Derivatives
Method : Oxidation of alkyl side chains attached to aromatic or heterocyclic rings is a classic route to carboxylic acids. For 4-Propylchromane-4-carboxylic acid, oxidation of the propyl substituent at the 4-position of chromane can be achieved using strong oxidants such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Mechanism : The primary or secondary alkyl side chain is oxidized to the corresponding carboxyl group, with the chromane ring remaining intact.
Considerations : The reaction conditions need to be carefully controlled to avoid overoxidation or degradation of the chromane ring system.
| Oxidant | Conditions | Outcome | Notes |
|---|---|---|---|
| Potassium permanganate (KMnO4) | Aqueous, acidic or alkaline medium, heat | Oxidation of propyl side chain to carboxylic acid | Common, robust method; risk of ring oxidation |
| Chromic acid (H2CrO4) | Acidic medium, controlled temperature | Similar oxidation of alkyl side chain | Effective but toxic reagents |
Carboxylation of Grignard Reagents Derived from 4-Propylchromane Precursors
Method : Preparation of a Grignard reagent from a halogenated chromane derivative (e.g., 4-bromopropylchromane) followed by reaction with carbon dioxide (CO2) yields the magnesium carboxylate intermediate. Acidification then provides the target carboxylic acid.
-
$$
\text{R-MgX} + CO_2 \rightarrow \text{R-COO}^- \text{Mg}^+ \xrightarrow{\text{H}^+} \text{R-COOH}
$$ Advantages : This method allows the introduction of a carboxyl group with one additional carbon atom relative to the alkyl halide precursor. It is highly versatile for synthesizing carboxylic acids with complex ring systems.
Limitations : Functional groups incompatible with Grignard reagents (e.g., -OH, -NH, carbonyls) must be absent or protected.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Grignard reagent | Mg, dry ether, 4-bromopropylchromane | Organomagnesium halide intermediate |
| Carboxylation | CO2 (dry ice), low temperature | Magnesium carboxylate salt |
| Acidification | Dilute acid (e.g., HCl) | This compound |
Hydrolysis of Nitrile Precursors
Method : Synthesis of a nitrile intermediate (e.g., 4-propylchromane-4-carbonitrile) followed by acidic or basic hydrolysis yields the corresponding carboxylic acid.
-
- Acidic hydrolysis: reflux with aqueous HCl or H2SO4.
- Basic hydrolysis: reflux with aqueous NaOH followed by acidification.
Notes : This two-step process is useful when direct oxidation is challenging or when nitriles are more readily accessible intermediates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of nitrile | Reaction of alkyl halide with NaCN | 4-Propylchromane-4-carbonitrile |
| Hydrolysis | Acidic or basic aqueous reflux | This compound |
Hydrolysis of Esters or Acid Derivatives
Method : Esters of this compound can be hydrolyzed under acidic or basic conditions to yield the free acid.
-
$$
\text{R-COOR'} \xrightarrow{\text{H}_2\text{O}, \text{acid/base}} \text{R-COOH} + \text{R'OH}
$$ Notes : This method is often used as a final step in multistep syntheses where ester intermediates are more stable or easier to purify.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of alkyl side chain | 4-Propylchromane | KMnO4, H2CrO4, acidic/alkaline medium | Direct, well-established | Possible ring oxidation; harsh conditions |
| Grignard reagent carboxylation | 4-Halopropylchromane | Mg, dry ether, CO2, acid | High specificity, versatile | Requires dry conditions; sensitive to functional groups |
| Hydrolysis of nitriles | 4-Propylchromane nitrile | Acidic or basic hydrolysis | Useful for nitrile intermediates | Requires nitrile precursor synthesis |
| Hydrolysis of esters | 4-Propylchromane ester | Acidic or basic aqueous reflux | Mild conditions, clean conversion | Ester synthesis required first |
Literature indicates that the Grignard reagent carboxylation route is favored for synthesizing 4-substituted chromane carboxylic acids due to its precision and adaptability to various substituents, including the propyl group.
Oxidation methods, while classical, may pose challenges due to potential side reactions affecting the chromane ring. Careful control of reaction conditions and choice of oxidant is critical.
Hydrolysis of nitriles and esters provides alternative routes when the respective intermediates are accessible or when functional group compatibility limits the use of Grignard reagents.
Protective group strategies may be necessary to shield sensitive groups during Grignard reagent formation or oxidation steps.
Purification typically involves acid-base extraction, recrystallization, or chromatography, depending on the reaction scale and impurities.
The preparation of this compound can be effectively achieved through several synthetic routes, primarily:
Oxidation of the propyl side chain on chromane,
Carboxylation of Grignard reagents derived from halogenated chromane precursors,
Hydrolysis of nitrile or ester intermediates.
Each method has distinct advantages and limitations, and the choice depends on available starting materials, functional group tolerance, and desired scale. The Grignard carboxylation method is often preferred for its versatility and specificity in introducing the carboxyl group at the 4-position of the chromane ring.
Chemical Reactions Analysis
Types of Reactions: 4-Propylchromane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-Propylchromane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-propylchromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
4-Piperidinecarboxylic Acid (Isonipecotic Acid)
- CAS : 498-94-2
- Molecular Formula: C₆H₁₁NO₂
- Key Features : A six-membered piperidine ring with a carboxylic acid group. Unlike 4-propylchromane-4-carboxylic acid, it lacks aromaticity and fused ring systems.
- Applications : Used in pharmaceutical synthesis (e.g., as a building block for drug candidates) .
Pyrimidine-4-carboxylic Acid
- CAS : 31462-59-6
- Molecular Formula : C₅H₄N₂O₂
- Key Features : A pyrimidine ring (two nitrogen atoms) with a carboxylic acid at position 4. The aromatic heterocycle contrasts with the benzopyran structure of this compound, leading to differences in electronic properties.
- Applications : Laboratory chemical for synthesizing nucleotide analogues or small-molecule inhibitors .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
4-Propionylamino-furazan-3-carboxylic Acid
4-(Propan-2-yl)oxane-4-carboxylic Acid
- CAS : 1537679-59-6
- Molecular Formula : C₉H₁₆O₃
- Key Features : An oxane (tetrahydropyran) ring with an isopropyl group and carboxylic acid. The saturated oxygen-containing ring lacks aromaticity, unlike chromane.
- Applications: Potential use in material science or as a chiral building block .
Comparative Data Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1483837-16-6 | C₁₃H₁₆O₃* | ~220* | Benzopyran ring, propyl, -COOH at C4 |
| 4-Piperidinecarboxylic acid | 498-94-2 | C₆H₁₁NO₂ | 129.16 | Piperidine ring, -COOH at C4 |
| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | Pyrimidine ring, -COOH at C4 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine with Cl and CH₃ substituents |
| 4-Propionylamino-furazan-3-carboxylic acid | 361364-88-7 | C₆H₇N₃O₄ | 185.14 | Furazan ring, propionylamino, -COOH at C3 |
| 4-(Propan-2-yl)oxane-4-carboxylic acid | 1537679-59-6 | C₉H₁₆O₃ | 172.22 | Oxane ring, isopropyl, -COOH at C4 |
*Molecular formula and weight inferred from structural analysis due to lack of explicit data in evidence.
Key Observations
- Structural Diversity : While all compounds share a carboxylic acid group, their core rings (chromane, piperidine, pyrimidine, furazan, oxane) dictate electronic and steric properties.
- Substituent Effects : Alkyl groups (e.g., propyl in 4-propylchromane) enhance lipophilicity, whereas electronegative substituents (e.g., Cl in pyrimidine derivatives) may increase reactivity.
- Applications: Most analogues are used as research intermediates.
Limitations
- Physicochemical data (e.g., solubility, melting point) are largely absent in the provided evidence.
- Biological activity or mechanistic studies for this compound remain unaddressed.
Biological Activity
Overview
4-Propylchromane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and other relevant biological activities based on recent studies.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of compounds related to this compound. A study focused on various derivatives of chromanones and chalcones demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some synthesized compounds was as low as 0.39 μg/mL, indicating potent antibacterial effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific modifications in the chromanone scaffold enhance antibacterial activity:
- Hydrophobic Substituents : The presence of hydrophobic groups at the 2-position and hydrogen bond donors/acceptors at the 4-position were critical for activity.
- Hydroxy Groups : Hydroxy groups at the 5- and 7-positions contributed positively to the antibacterial efficacy .
The mechanisms through which this compound and its derivatives exert their antibacterial effects include:
- Membrane Potential Dissipation : These compounds disrupt bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis.
- Inhibition of DNA Topoisomerase IV : Some derivatives were shown to inhibit this enzyme, a crucial target for antibacterial agents, indicating complex mechanisms behind their activity .
Additional Biological Activities
While the primary focus has been on antibacterial properties, there are indications that derivatives of this compound may possess other biological activities, such as:
- Antioxidant Activity : Compounds with carboxylic acid functionalities have demonstrated antioxidant properties, contributing to their therapeutic potential .
- Cytotoxicity Against Cancer Cells : Some studies suggest that related compounds may exhibit selective cytotoxicity against various cancer cell lines, although specific data on this compound is limited .
Case Studies
- Antibacterial Efficacy : In one study, several synthesized derivatives were tested against a panel of bacterial strains. The results indicated that modifications in substituents significantly influenced their activity, with some compounds achieving MIC values comparable to established antibiotics .
- Mechanistic Insights : Further investigations into the mode of action revealed that certain derivatives not only affected membrane integrity but also interfered with essential bacterial enzyme functions, highlighting their potential as novel therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for 4-Propylchromane-4-carboxylic acid, and how do they compare in efficiency?
While direct synthetic data for this compound is limited, analogous chromane and heterocyclic carboxylic acids (e.g., pyrimidine- and pyrrolidine-carboxylic acids) suggest viable routes:
- Carbodiimide-mediated coupling : EDCI/HOBt in CH₂Cl₂ with amine nucleophiles, yielding 65–76% for structurally similar compounds .
- Catalytic amide formation : Use of PCl₃ with DMAP and triethylamine (TEA) as a HCl acceptor, avoiding intermediate isolation .
- Chiral synthesis : Chiral catalysts (e.g., (2S,4R)-pyrrolidine derivatives) ensure stereochemical control, critical for bioactive analogs .
Table 1 : Synthetic Approaches for Analogous Carboxylic Acids
Recommendation : Optimize coupling reagents (e.g., DCC or DIC) and protect the carboxylic acid group to minimize side reactions.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
- X-ray crystallography : Resolve absolute stereochemistry (if crystalline) .
Note : For enantiomeric purity, use chiral HPLC or polarimetry, as demonstrated for (2S,4R)-pyrrolidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound synthesis?
Stereochemical challenges in chromane systems require:
- Chiral catalysts : Employ asymmetric hydrogenation or organocatalysts (e.g., Jacobsen catalysts) .
- Dynamic kinetic resolution : Use proline-based catalysts to bias stereoselectivity .
- Protecting group strategy : Boc-protected intermediates reduce racemization during coupling .
Case Study : (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid achieved >98% enantiomeric excess (ee) via chiral auxiliary methods .
Q. What experimental strategies address contradictions in reported solubility or stability data for this compound?
Discrepancies may arise from:
- pH-dependent solubility : Carboxylic acids exhibit variable solubility in aqueous buffers (test pH 2–9).
- Hydrolysis susceptibility : Protect the acid group during synthesis (e.g., esterification) .
- Purity assessment : Combine HPLC with ¹H NMR to detect hydrolyzed byproducts .
Recommendation : Use lyophilization for stable storage and DMSO/ethanol for in vitro assays .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Prioritize mechanisms observed in analogs:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Antimicrobial activity : Test minimum inhibitory concentrations (MICs) via broth microdilution .
- Cellular toxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Table 2 : Biological Screening Parameters for Analogous Compounds
| Assay Type | Target | Key Findings (Analogs) | Reference |
|---|---|---|---|
| Anticancer | Topoisomerase II | IC₅₀ = 12 µM (pyrimidine-carboxylic acid) | |
| Antimicrobial | E. coli | MIC = 8 µg/mL (oxazolo-pyridine) |
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods for synthesis and airborne monitoring (OSHA standards) .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Decontamination : Immediate shower/eye wash access for spills .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced Tip : Implement in situ FTIR or gas sensors to detect airborne particulates during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
